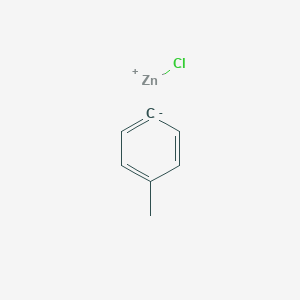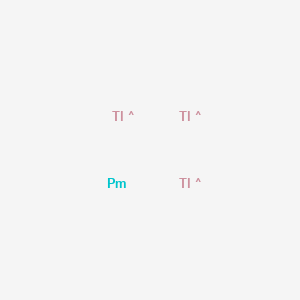
CID 71430479
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the Chemical Abstracts Service number 71430479 is a chemical entity with significant relevance in various scientific fields
Vorbereitungsmethoden
The synthesis of the compound involves specific routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis of the compound. Optimizing these conditions is essential to achieve the desired product.
Industrial Production Methods: Industrial production of the compound may involve large-scale chemical processes, including the use of reactors and continuous flow systems to ensure consistent quality and quantity.
Analyse Chemischer Reaktionen
The compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can have different chemical and physical properties compared to the original compound.
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of scientific research applications, including:
Chemistry: In chemistry, the compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules.
Industry: In industry, the compound is used in the production of various materials and chemicals, contributing to the development of new products and technologies.
Wirkmechanismus
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
The compound can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various factors, including:
Chemical Structure: The chemical structure of the compound can be compared with other compounds to identify similarities and differences.
Properties: The physical and chemical properties of the compound, such as solubility, stability, and reactivity, can be compared with similar compounds.
Applications: The applications of the compound in various fields can be compared with those of similar compounds to highlight its unique advantages and potential.
Conclusion
The compound identified by the Chemical Abstracts Service number 71430479 is a versatile chemical entity with significant potential in various scientific fields Its unique properties and potential applications make it a valuable compound for research and industrial purposes
Eigenschaften
CAS-Nummer |
90067-69-9 |
|---|---|
Molekularformel |
PmTl3 |
Molekulargewicht |
758.06 g/mol |
InChI |
InChI=1S/Pm.3Tl |
InChI-Schlüssel |
RRNNUGXCBUXJFG-UHFFFAOYSA-N |
Kanonische SMILES |
[Pm].[Tl].[Tl].[Tl] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


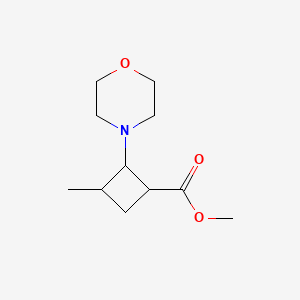
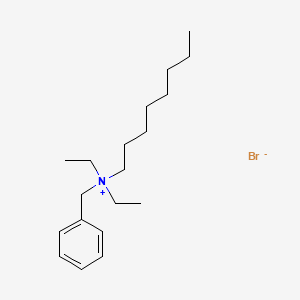
![Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate](/img/structure/B14367463.png)
![3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine](/img/structure/B14367473.png)

![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
![5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one](/img/structure/B14367501.png)
![Ethyl 3-amino-2-[(2-chlorophenyl)sulfanyl]but-2-enoate](/img/structure/B14367502.png)
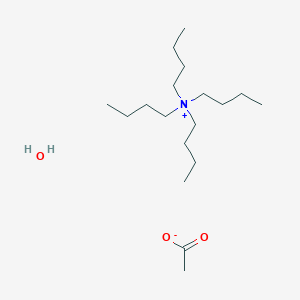


![2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14367515.png)
